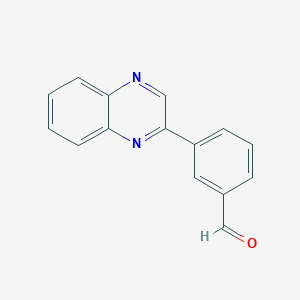

3-(Quinoxalin-2-yl)benzaldehyde

Description

3-(Quinoxalin-2-yl)benzaldehyde is a heterocyclic aromatic compound featuring a quinoxaline core fused with a benzaldehyde substituent at the 3-position. Quinoxaline derivatives are widely studied due to their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties. The aldehyde group in this compound enhances its reactivity, enabling its use as a precursor for synthesizing more complex heterocyclic systems, such as thiadiazoles or triazoles, via condensation or cyclization reactions.

Synthesis of this compound typically involves functionalization of the quinoxaline ring. For example, reactions with hydrazine hydrate or diazomethane can introduce reactive intermediates like carbohydrazides or diazo adducts, which are subsequently cyclized under acidic or oxidative conditions.

Properties

Molecular Formula |

C15H10N2O |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

3-quinoxalin-2-ylbenzaldehyde |

InChI |

InChI=1S/C15H10N2O/c18-10-11-4-3-5-12(8-11)15-9-16-13-6-1-2-7-14(13)17-15/h1-10H |

InChI Key |

YMNMESHHVCGYCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CC(=C3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinoxalin-2-yl)benzaldehyde typically involves the condensation of quinoxaline derivatives with benzaldehyde under specific reaction conditions. One common method is the reaction of quinoxaline-2-carboxaldehyde with benzylamine in the presence of a catalyst such as trifluoroacetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: 3-(Quinoxalin-2-yl)benzoic acid.

Reduction: 3-(Quinoxalin-2-yl)benzyl alcohol.

Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Applications

Quinoxaline derivatives, including 3-(Quinoxalin-2-yl)benzaldehyde, have shown significant promise in cancer treatment due to their ability to inhibit tumor growth through various mechanisms. Research indicates that modifications in the quinoxaline structure can enhance anticancer activity. For instance, studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines by targeting critical pathways involved in cell proliferation and survival .

Case Study: Antitumor Efficacy

A study synthesized several quinoxaline derivatives and evaluated their anticancer properties. Results indicated that compounds containing the quinoxaline moiety displayed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities against a range of pathogens. The structure of quinoxaline allows for interactions with bacterial enzymes and DNA, leading to effective inhibition of microbial growth.

Antibacterial Activity

Research has shown that quinoxaline derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example, a series of synthesized quinoxaline compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activity of quinoxaline derivatives against pathogens like Candida albicans. The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .

Antiviral Applications

Recent research has highlighted the potential of this compound as an antiviral agent. Quinoxaline derivatives have been investigated for their efficacy against various viral infections.

Case Study: Antiviral Efficacy Against Respiratory Pathogens

A systematic review documented the antiviral activities of various quinoxaline derivatives, emphasizing their potential as inhibitors of influenza and coronaviruses. Compounds were shown to inhibit viral replication at low micromolar concentrations without significant cytotoxicity .

Other Therapeutic Applications

Beyond anticancer, antimicrobial, and antiviral activities, this compound has been explored for its potential in treating chronic diseases such as diabetes and neurological disorders.

Chronic Disease Management

Quinoxaline derivatives have demonstrated anti-inflammatory properties and the ability to modulate glucose metabolism, suggesting their potential use in managing conditions like diabetes and neurodegenerative diseases .

Material Science Applications

In addition to pharmacological applications, this compound has been utilized in material science for developing organic semiconductors and luminescent materials due to its unique electronic properties.

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | Significant cytotoxic effects on cancer cell lines |

| Antimicrobial | Effective against Gram-positive/negative bacteria | Comparable MIC values to standard antibiotics |

| Antiviral | Inhibition of viral replication | Effective against influenza and coronaviruses |

| Chronic Disease Management | Modulation of glucose metabolism | Potential use in diabetes treatment |

| Material Science | Organic semiconductors, luminescent materials | Unique electronic properties beneficial for devices |

Mechanism of Action

The mechanism of action of 3-(Quinoxalin-2-yl)benzaldehyde in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The quinoxaline moiety is known to interact with DNA and proteins, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Key Findings :

- Positional Isomerism: The 3-substituted benzaldehyde derivative exhibits steric hindrance compared to 2-substituted analogs (e.g., quinoxaline-2-carboxaldehyde), slowing some nucleophilic additions but favoring regioselective cyclizations.

- Functional Group Synergy : Combining aldehyde groups with heterocycles (e.g., thiadiazoles) amplifies bioactivity. For instance, thiadiazole-containing derivatives show superior antimicrobial profiles compared to aldehyde-only analogs.

- Stability: Hydroxy-substituted derivatives (e.g., 2-hydroxy-3-triazolylquinoxaline) demonstrate greater thermal stability due to hydrogen bonding, whereas aldehyde-substituted compounds are more reactive but prone to oxidation.

Critical Observations :

- Cyclization Efficiency: Acidic conditions (e.g., HCl) for this compound synthesis yield moderate outputs, whereas oxidative cyclization (e.g., lead tetraacetate) for triazole derivatives achieves higher efficiency.

- Substituent Compatibility : Aldehyde groups tolerate diverse nucleophiles (e.g., hydrazines, thioureas), but electron-withdrawing substituents may necessitate harsher conditions.

Research Implications and Limitations

While this compound is versatile, its applications are constrained by:

Oxidative Sensitivity : The aldehyde group requires inert atmospheres or stabilizing agents during reactions.

Limited Solubility: Aromatic stacking reduces solubility in polar solvents, complicating purification.

Q & A

Q. Optimization Strategy :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | PEG-600 (10 mol%) | Increases by ~20% |

| Temperature | 80–100°C | Balances kinetics and decomposition |

| Reaction Time | 30–60 min (microwave) | Reduces side reactions |

How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Basic Research Question

Methodological Approach :

- NMR :

- ¹H NMR : Look for characteristic peaks:

- Aldehyde proton at δ 9.8–10.2 ppm.

- Quinoxaline aromatic protons at δ 7.5–8.5 ppm (multiplet) .

- ¹³C NMR : Carbonyl carbon (C=O) at δ 190–195 ppm.

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 249.2 (C₁₅H₁₁N₂O⁺) .

Q. Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min (method: 60% acetonitrile/water) .

What role does this compound play in the synthesis of heterocyclic compounds, and how can reaction parameters be adjusted to influence ring size?

Advanced Research Question

This compound serves as a precursor for synthesizing six-membered heterocycles (e.g., 3-(Quinoxalin-2-yl)-2H-chromen-2-ones). Key strategies include:

Q. Case Study :

| Target Heterocycle | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 2H-Chromen-2-one | o-Phenylenediamine | DMF | 75–85 |

| Thiazolo[5,4-b]quinoxaline | NaSH | Ethanol | 65–70 |

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Research Question

Q. Emergency Protocols :

- Skin Contact : Wash immediately with soap/water for 15 minutes .

- Eye Exposure : Rinse with saline solution for 20 minutes; seek medical attention .

How can researchers resolve contradictions in reported synthetic yields of this compound derivatives, and what factors most significantly impact reproducibility?

Advanced Research Question

Critical Factors :

Q. Troubleshooting Table :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Yield | Impure starting material | Recrystallize 3-(bromoacetyl)coumarin prior to use |

| Side Products | Overheating | Optimize microwave power (≤300 W) |

| Poor Solubility | Solvent polarity mismatch | Switch to DMF or DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.